5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide
Description
The compound 5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 1-phenyl group at position 1 and a 5-oxo moiety. The carboxamide nitrogen is linked to a 1,3,4-thiadiazol-2-yl ring, which is further functionalized with a [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl group.
Properties
IUPAC Name |
5-oxo-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c25-15-10-13(11-24(15)14-6-2-1-3-7-14)17(27)20-18-21-22-19(29-18)28-12-16(26)23-8-4-5-9-23/h1-3,6-7,13H,4-5,8-12H2,(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPGGSWJPCRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide, with CAS number 893943-20-9, is a complex organic compound featuring a thiadiazole ring and a pyrrolidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3S2 |
| Molecular Weight | 431.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure allows it to bind to specific enzymes and receptors, influencing several biochemical pathways. For instance, the presence of the thiadiazole ring is known to enhance the compound's ability to inhibit certain enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .
Antitumor Activity
Thiadiazole derivatives have been investigated for their antitumor effects, particularly against breast cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard treatments like cisplatin, indicating potent antitumor activity. For instance, one study reported that some synthesized compounds showed IC50 values as low as 3.3 μM against MDA-MB-231 cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a possible application in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Egyptian Journal of Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives, showing promising results against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to lower values compared to standard antibiotics like itraconazole .
- Antitumor Efficacy : In another study focusing on the antitumor properties of thiadiazole derivatives, several compounds were synthesized and tested against different cancer cell lines. Notably, one derivative demonstrated significant cytotoxicity against HEK293T cells with an IC50 value of 33.74 μM .
- Inflammation Models : Research on the anti-inflammatory effects of related thiadiazole compounds showed a reduction in inflammatory markers in animal models, supporting their potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles possess antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential effectiveness against various bacterial strains. For example, compounds similar to 5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Thiadiazole derivatives are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.
3. Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess anti-inflammatory properties.
Case Studies
Several case studies highlight the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; reduced tumor size in animal models. |
| Study C | Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 in vitro; potential for treating chronic inflammatory conditions. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a class of pyrrolidine-3-carboxamides conjugated with 1,3,4-thiadiazole derivatives. Below is a detailed comparison with structurally similar compounds, focusing on molecular features and inferred properties:
Table 1: Structural and Molecular Comparison
Key Observations from Structural Comparisons
Substituent Effects on Thiadiazole Ring: Electron-withdrawing groups (e.g., CF₃ ) may stabilize the thiadiazole ring and influence binding interactions. Alkyl groups (e.g., isopropyl , propylthio ) enhance lipophilicity, which could improve cell membrane penetration.
Pyrrolidine and Aromatic Modifications :
- 1-Phenyl vs. substituted aryl (e.g., 4-fluorophenyl , 3-methoxyphenyl ) : Fluorine and methoxy groups alter electronic properties, impacting receptor affinity or metabolic stability.
- 5-Oxo group : Common across all compounds, likely critical for hydrogen bonding or conformational rigidity.
Inferences from NMR Data :
- highlights that substituent changes in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts, suggesting these areas are sensitive to structural modifications . This implies that the target compound’s [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl group may induce distinct electronic environments in these regions.
Preparation Methods
Cyclization of γ-Keto Acid Derivatives
γ-Keto acids react with primary amines under acidic or basic conditions to form 5-oxopyrrolidine-3-carboxylic acids. For example, 1-phenylpyrrolidine-3-carboxylic acid derivatives are synthesized by treating γ-keto esters with aniline followed by hydrolysis. This method yields racemic mixtures, necessitating subsequent resolution steps if enantiopure products are required.
Reaction Conditions :
Enantioselective Hydrogenation
Enantiomerically pure pyrrolidine derivatives are synthesized via asymmetric hydrogenation of enamines using chiral catalysts. A patented method employs Rhodium complexes with DuPhos ligands to hydrogenate enamine intermediates, achieving >95% enantiomeric excess (ee). This approach is critical for applications requiring specific stereochemistry.
Key Parameters :
Table 1: Comparison of Pyrrolidine Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess | Scalability |
|---|---|---|---|
| Cyclization | 60–75 | Racemic | Moderate |
| Enantioselective H₂ | 85–90 | >95% ee | High |
Formation of the Thiadiazole-Thioether Moiety
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazides, followed by thioether functionalization.
Thiadiazole Ring Synthesis
Hydrazine reacts with carbon disulfide in alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. Subsequent oxidation with iodine yields the 2-mercapto derivative.
Reaction Pathway :
Thioether Functionalization
The thiol group undergoes nucleophilic substitution with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one in the presence of a base:
Optimized Conditions :
Coupling Reactions and Final Assembly
The pyrrolidine and thiadiazole-thioether moieties are conjugated via amide bond formation.
Carboxylic Acid Activation
The pyrrolidine-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Amide Coupling
The activated ester reacts with the amine group on the thiadiazole-thioether moiety:
Critical Parameters :
-
Molar Ratio : 1:1.2 (acid:amine)
-
Solvent : Dichloromethane or DMF
-
Reaction Time : 12–24 hours
Stereochemical Considerations
For enantiopure products, the hydrogenation method (Section 1.2) is preferred. The chiral Rh catalyst induces asymmetry during enamine reduction, ensuring the desired (3S,4S) or (3R,4R) configuration. Post-synthesis, chiral HPLC or NMR with chiral shift reagents validates enantiomeric purity.
Optimization and Industrial Scale-Up
Industrial production emphasizes cost-efficiency and sustainability:
-
Continuous Flow Reactors : Reduce reaction times and improve yield consistency.
-
Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact.
-
Catalyst Recycling : Rhodium catalysts are recovered via filtration and reused, lowering costs.
Characterization and Quality Control
The final product is validated using spectroscopic and chromatographic techniques:
Q & A
Q. Table 1: Optimization of Thiadiazole-Pyrrolidine Coupling
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent | Ethanol | DMF | DMF (yield 72%) |
| Temperature (°C) | 80 | 100 | 100 (purity 95%) |
| Catalyst | None | DMAP | DMAP (time 6h) |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound Variant | Target | IC₅₀/ MIC | Reference |
|---|---|---|---|
| Thiadiazole-CF₃ | E. coli | 4 µg/mL | |
| Pyrrolidine-Benzyl | MMP-9 | 12 nM | |
| Sulfanyl-CH₂CH₂ Linker | HeLa Cells | 3.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
